N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a pyridazine ring, a chromene moiety, and an ethylsulfonyl group
Mechanism of Action
Target of Action
The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide, is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific biological activity exhibited by the compound.
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, where an ethylsulfonyl chloride reacts with the pyridazine derivative in the presence of a base such as triethylamine.
Coupling with the Chromene Moiety: The final step involves coupling the pyridazine derivative with a chromene carboxylic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent for diseases such as tuberculosis.
Industrial Applications: It is explored for its use in the development of new agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs such as Zardaverine and Emorfazone.
Chromene Derivatives: Compounds like coumarin derivatives, which share the chromene moiety and exhibit various biological activities.
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a pyridazine ring and a chromene moiety, which imparts distinct pharmacological properties. Its ability to inhibit specific enzymes and modulate biological pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-2-31(28,29)20-12-11-18(24-25-20)14-7-9-16(10-8-14)23-21(26)17-13-15-5-3-4-6-19(15)30-22(17)27/h3-13H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILECVYUQKIFUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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